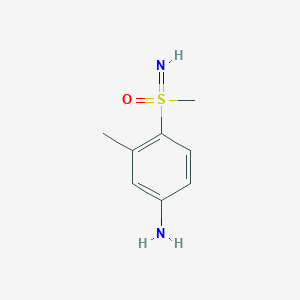

3-Methyl-4-(methylsulfonimidoyl)aniline

Description

Properties

IUPAC Name |

3-methyl-4-(methylsulfonimidoyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-6-5-7(9)3-4-8(6)12(2,10)11/h3-5,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSLWUYWOIPFLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)S(=N)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935396-21-6 | |

| Record name | (4-amino-2-methylphenyl)(imino)methyl-lambda6-sulfanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(methylsulfonimidoyl)aniline typically involves the introduction of the methylsulfonimidoyl group onto the aniline ring. One common method is the reaction of 3-methylaniline with a sulfonyl chloride derivative under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently converted to the sulfonimidoyl compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(methylsulfonimidoyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide or sulfoxide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Sulfonamide or sulfoxide derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemical Reactions

3-Methyl-4-(methylsulfonimidoyl)aniline can undergo several chemical transformations:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms sulfonyl derivatives | Hydrogen peroxide, potassium permanganate |

| Reduction | Converts sulfonimidoyl to sulfonamide or sulfoxide | Sodium borohydride, lithium aluminum hydride |

| Substitution | Produces various substituted aniline derivatives | Electrophilic reagents (halogens, nitro compounds) |

Chemistry

The compound serves as a building block in organic synthesis, facilitating the creation of complex organic molecules. Its unique structure allows it to participate in various chemical reactions that are essential for developing new materials and pharmaceuticals.

Biology

This compound is significant in biological research due to its potential enzyme inhibition properties. The sulfonimidoyl group can interact with specific enzymes or receptors, making it a candidate for studying enzyme-ligand interactions and cellular signaling pathways.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown effectiveness against various pathogens.

Case Studies and Research Findings

-

Enzyme Inhibition Studies:

Research indicates that compounds with sulfonamidic structures can inhibit dihydropteroate synthase, a key enzyme in folate biosynthesis, suggesting potential applications in developing antibacterial agents . -

Biological Activity:

The biological mechanisms attributed to this compound include:- Enzyme inhibition leading to therapeutic effects in diseases such as cancer and inflammation.

- Interaction with cellular receptors influencing metabolic processes .

-

Toxicological Assessments:

Toxicity studies on related compounds have shown varying degrees of hepatotoxicity and carcinogenic potential in animal models. These findings highlight the importance of assessing safety profiles when considering therapeutic applications .

Structural Comparisons

| Compound | Key Features |

|---|---|

| 3-Methyl-4-(methylsulfonyl)aniline | Similar structure but contains a sulfonyl group instead of a sulfonimidoyl group. |

| 4-Methylsulfonimidoylaniline | Lacks the methyl group at the 3-position. |

| 3-Methyl-4-(methylsulfonamido)aniline | Contains a sulfonamide group instead of a sulfonimidoyl group. |

The presence of the sulfonimidoyl group in this compound imparts unique chemical and biological properties that may not be present in its analogs.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(methylsulfonimidoyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonimidoyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The compound can also interact with cellular pathways, affecting signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs, their substituents, and molecular properties:

Key Observations:

- Electronic Effects: The methylsulfonimidoyl group in the target compound is more polar and electron-withdrawing compared to sulfanyl (e.g., 3-Methoxy-4-(methylsulfanyl)aniline) or phenoxy groups (e.g., 3-Methyl-4-(4-methylphenoxy)aniline). This increases its reactivity in electrophilic substitution reactions .

- Solubility: Sulfonimidoyl and sulfonyl groups (e.g., 4-(Methanesulfonylmethyl)aniline) generally improve water solubility compared to non-polar substituents like methylphenoxy. However, the piperidine sulfonyl group in 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline may offer superior solubility due to the amine’s basicity .

Biological Activity

3-Methyl-4-(methylsulfonimidoyl)aniline is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C8H10N2O2S, features a methyl group and a sulfonimidoyl group attached to an aniline structure. The presence of the sulfonimidoyl group is particularly significant as it may influence the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds containing sulfonimidoyl groups have been shown to inhibit various enzymes, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

- Cellular Interaction : The compound may interact with cellular receptors or transporters, influencing cell signaling pathways and metabolic processes.

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which may extend to this compound.

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds related to this compound. Below are notable findings:

Table 1: Summary of Biological Activities

Case Study: Anticancer Properties

One study highlighted the compound's ability to induce differentiation in AML cells. The mechanism involved disruption of tubulin dynamics, which is crucial for cell division and integrity. This suggests that this compound could serve as a lead compound in developing new therapies for leukemia.

Case Study: Antimicrobial Activity

In another investigation, derivatives of sulfonimidoyl compounds were tested against various bacterial strains. The results indicated that these compounds exhibited notable antimicrobial properties, particularly against Gram-positive organisms like Staphylococcus aureus and Bacillus subtilis. The findings suggest that this compound may possess similar activity, warranting further exploration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-4-(methylsulfonimidoyl)aniline, and how can intermediates be stabilized?

- Methodology : Begin with aniline derivatives (e.g., 3-methylaniline) and employ a multi-step synthesis. Protect the amino group using acetylation to avoid over-bromination, followed by regioselective sulfonimidoylation via nucleophilic substitution. Stabilize intermediates using low-temperature conditions (<5°C) and inert atmospheres (N₂/Ar). Confirm stepwise progression via FT-IR (amine N-H stretch at ~3300 cm⁻¹) and LC-MS for molecular ion validation .

Q. How can the structural identity of this compound be confirmed using crystallographic techniques?

- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths and angles. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking). Cross-validate with Cambridge Structural Database (CSD) entries (e.g., CCDC-2100572) and compare experimental vs. theoretical density functional theory (DFT)-optimized geometries .

Q. What analytical methods are suitable for assessing purity and detecting trace impurities?

- Methodology : Employ reverse-phase HPLC with a C18 column (5 µm, 250 mm × 4.6 mm) and UV detection at 254 nm. Use gradient elution (acetonitrile/water with 0.1% TFA) to separate impurities like 4-nitro derivatives. Validate against certified reference standards (e.g., EP Impurity A/B/C) and quantify via external calibration curves .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize the photocatalytic degradation of this compound?

- Methodology : Design a three-factor (catalyst load, pH, irradiance intensity) Box-Behnken matrix. Use MnFe₂O₄/Zn₂SiO₄ nanocomposites under simulated solar radiation. Monitor degradation kinetics via UV-Vis spectroscopy (λₘₐₓ ~280 nm) and analyze residuals via GC-MS. Apply response surface methodology (RSM) to identify optimal conditions, validated by ANOVA (p < 0.05) .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

- Methodology : Conduct DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential (ESP), and Fukui indices. Compare with SC-XRD data to validate electron density distributions. Use Gaussian 16 or ORCA software for simulations, and visualize results via GaussView or VMD .

Q. How do pumping speeds influence the vertical migration and interphase partitioning of this compound in soil systems?

- Methodology : Conduct soil column experiments with variable pumping speeds (0.5–2.0 mL/min). Use HYDRUS-1D modeling to simulate advection-dispersion dynamics. Quantify sorption coefficients (Kd) via batch equilibrium tests and analyze spatial distribution via LC-MS/MS. Correlate pump speed with leachate concentration and soil organic matter (SOM) interactions .

Q. What strategies resolve contradictions in reported antibacterial activity data for sulfonimidoyl derivatives?

- Methodology : Perform systematic SAR studies by varying substituents (e.g., methyl vs. trifluoromethyl groups). Use standardized MIC assays (e.g., broth microdilution per CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) models. Control for solvent effects (DMSO ≤1%) and validate cytotoxicity via MTT assays (IC₅₀ > 100 µG/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.